molecular formula C6H11Cl2N3 B1359826 (5-Methylpyrimidin-2-yl)methanamine dihydrochloride CAS No. 930272-59-6

(5-Methylpyrimidin-2-yl)methanamine dihydrochloride

Cat. No.: B1359826
CAS No.: 930272-59-6
M. Wt: 196.07 g/mol
InChI Key: XOECPKJRWKMXPH-UHFFFAOYSA-N
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Description

(5-Methylpyrimidin-2-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C6H11Cl2N3 and a molecular weight of 196.08 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylpyrimidin-2-yl)methanamine dihydrochloride typically involves the reaction of 5-methylpyrimidine with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: (5-Methylpyrimidin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

PDE10A Inhibition

One of the prominent applications of (5-Methylpyrimidin-2-yl)methanamine dihydrochloride is its role as a phosphodiesterase 10A (PDE10A) inhibitor. PDE10A is implicated in various neuropsychiatric disorders, including schizophrenia. Research indicates that compounds derived from pyrimidine structures exhibit significant inhibitory activity against PDE10A, which may lead to therapeutic advancements in treating schizophrenia and other related disorders .

Table 1: PDE10A Inhibition Potency of Pyrimidine Derivatives

CompoundIC50 (nM)Selectivity
This compoundTBDHigh
MK-818917Moderate

Sirtuin Inhibition

Recent studies have shown that compounds similar to (5-Methylpyrimidin-2-yl)methanamine can inhibit SIRT2, a member of the sirtuin family of proteins involved in cellular regulation and implicated in cancer and neurodegenerative diseases. The structure-activity relationship (SAR) analyses suggest that modifications to the pyrimidine core can enhance potency against SIRT2, indicating potential for developing new therapeutic agents targeting this pathway .

Table 2: Sirtuin Inhibition Data

CompoundIC50 (μM)Activity
(5-Methylpyrimidin-2-yl)methanamine derivativesTBDPotent
AGK217.75Reference

Case Study 1: Schizophrenia Treatment

In a study focused on the treatment of schizophrenia, this compound was evaluated for its efficacy as a PDE10A inhibitor. The compound demonstrated promising results in preclinical models, showing significant reduction in hyperlocomotion induced by MK-801, a NMDA receptor antagonist used to model schizophrenia symptoms. The pharmacokinetic profile indicated favorable absorption and distribution characteristics, making it a candidate for further clinical trials .

Case Study 2: Cancer Research

Another investigation explored the potential of (5-Methylpyrimidin-2-yl)methanamine derivatives as SIRT2 inhibitors in cancer therapy. The derivatives were tested against various cancer cell lines, showing effective inhibition of cell proliferation. The study highlighted the importance of specific substitutions on the pyrimidine ring that enhanced binding affinity to SIRT2, suggesting avenues for developing novel anticancer therapies .

Mechanism of Action

The mechanism of action of (5-Methylpyrimidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Biological Activity

(5-Methylpyrimidin-2-yl)methanamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7H10Cl2N4
  • Molecular Weight : 207.08 g/mol
  • CAS Number : 930272-59-6

This compound features a pyrimidine ring substituted with a methyl group and an amine functional group, which are critical for its biological interactions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The compound is believed to engage in hydrogen bonding and π-π stacking interactions with aromatic residues in proteins, which can influence various cellular pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, potentially impacting metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signal transduction processes.

Biological Activity Assays

Several studies have evaluated the biological activities of this compound through various assays. Notably, it has been tested against different cell lines to assess its antiproliferative effects.

Table 1: Summary of Biological Activity Assays

Cell LineAssay TypeResultReference
T-JurkatCytotoxicityIC50 = 45 µM
Peripheral Blood Mononuclear CellsAntiproliferativeReduced proliferation
HeLa CellsGrowth InhibitionGI50 = 36 µM

Structure-Activity Relationship (SAR) Studies

SAR studies have been instrumental in understanding how modifications to the chemical structure of this compound can affect its biological activity. These studies typically involve synthesizing various derivatives and evaluating their potency against specific biological targets.

Findings from SAR Studies:

  • Substituent Effects : The introduction of different substituents on the pyrimidine ring can significantly enhance or diminish biological activity.
  • Potency Variations : Compounds with electron-donating groups tend to exhibit higher potency due to improved binding affinity to target enzymes.

Case Studies

  • Anticancer Activity : In a recent study, this compound demonstrated significant cytotoxic effects against cancer cell lines, suggesting potential as an anticancer agent. The mechanism involved the induction of apoptosis in HeLa cells, as indicated by increased caspase activity.
  • Immunosuppressive Properties : Another investigation highlighted the compound's ability to function as an uncompetitive inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), which is crucial for lymphocyte proliferation. This property suggests potential applications in transplant medicine and autoimmune disorders .

Q & A

Q. What are the recommended synthetic routes for (5-Methylpyrimidin-2-yl)methanamine dihydrochloride, and how do reaction conditions influence yield?

Basic Research Question
The synthesis typically involves nucleophilic substitution or reductive amination starting from 5-methylpyrimidine derivatives. A common approach includes:

Nucleophilic substitution : Reacting 2-chloro-5-methylpyrimidine with ammonia or a protected amine in polar solvents (e.g., water, ethanol) at 60–80°C to form the primary amine intermediate .

Hydrochlorination : Treating the free base with HCl gas or concentrated hydrochloric acid in anhydrous conditions to yield the dihydrochloride salt.

Key Considerations :

  • Solvent polarity : Polar solvents enhance solubility of intermediates but may require strict pH control to avoid side reactions (e.g., oxidation) .
  • Temperature : Elevated temperatures (>80°C) risk decomposition of the pyrimidine ring, as noted in analogous chloropyridine syntheses .

Q. How can researchers characterize the purity and structural integrity of this compound?

Basic Research Question
Methodological Framework :

  • Purity Assessment :
    • HPLC-UV/ELSD : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (gradient elution) to detect impurities at 254 nm .
    • Loss on Drying : Dry at 105°C until constant weight; acceptable loss ≤5.0 mg/g .
  • Structural Confirmation :
    • NMR : 1^1H NMR in D2_2O should show peaks for the pyrimidine ring (δ 8.3–8.5 ppm, singlet) and methyl group (δ 2.3 ppm, triplet) .
    • Mass Spectrometry : Exact mass (calculated for C6_6H11_{11}Cl2_2N3_3: 212.04 g/mol) should match experimental LC-MS data .

Q. What strategies resolve discrepancies in reported biological activity (e.g., LOXL2 inhibition) across studies?

Advanced Research Question
Contradiction Analysis :

  • Impurity Profiling : Trace impurities (e.g., unreacted 5-methylpyrimidine or mono-hydrochloride byproducts) may alter bioactivity. Use HPLC-MS to quantify impurities against pharmacopeial standards (e.g., EP/ICH guidelines) .
  • Assay Conditions : Variability in buffer pH or ionic strength can affect ligand-receptor binding. Standardize assays using phosphate-buffered saline (pH 7.4) and include positive controls (e.g., β-aminopropionitrile for LOXL2 studies) .

Recommended Workflow :

Comparative Bioactivity Testing : Use batches with ≥98% purity (by HPLC) and replicate assays across independent labs.

Structural Analog Comparison : Test activity of (5-Chloropyridin-2-yl)methanamine dihydrochloride to assess substituent effects on LOXL2 inhibition .

Q. How to design experiments to elucidate the mechanism of action as a LOXL2 inhibitor?

Advanced Research Question
Experimental Design :

  • Enzyme Kinetics : Perform steady-state inhibition assays with recombinant LOXL2, varying substrate (lysine) and inhibitor concentrations. Calculate Ki_i values using nonlinear regression .
  • Binding Studies :
    • Surface Plasmon Resonance (SPR) : Immobilize LOXL2 on a sensor chip to measure real-time binding kinetics (kon_{on}/koff_{off}) .
    • X-ray Crystallography : Co-crystallize the compound with LOXL2 to identify binding residues (e.g., catalytic copper-binding domain) .

Data Interpretation :

  • Compare binding modes with known inhibitors (e.g., PXS-5153A) to infer structure-activity relationships (SAR) .

Q. What are critical considerations for optimizing reaction conditions to minimize dihydrochloride salt degradation?

Advanced Research Question
Degradation Pathways :

  • Hydrolysis : The pyrimidine ring may hydrolyze under acidic conditions (pH <3) or prolonged heating.
  • Oxidation : Primary amines in the methanamine group are susceptible to oxidation by atmospheric O2_2.

Mitigation Strategies :

  • pH Control : Maintain reaction pH between 4–6 during hydrochlorination to balance solubility and stability .
  • Inert Atmosphere : Use nitrogen/argon purging during synthesis and storage to prevent oxidation .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via HPLC .

Q. How to validate the selectivity of this compound against off-target monoamine oxidases (MAOs)?

Advanced Research Question
Methodology :

  • Panel Screening : Test inhibition against MAO-A/B, LOXL2, and related enzymes (e.g., LOXL3) at 10 μM inhibitor concentration. Use luminescence-based assays with kynuramine as a substrate for MAOs .
  • Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding affinities for MAO-A/B vs. LOXL2. Prioritize compounds with >10-fold selectivity .

Data Integration :

  • Cross-validate computational predictions with enzymatic IC50_{50} values to refine SAR models .

Properties

IUPAC Name

(5-methylpyrimidin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-5-3-8-6(2-7)9-4-5;;/h3-4H,2,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOECPKJRWKMXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930272-59-6
Record name (5-methylpyrimidin-2-yl)methanamine dihydrochloride
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